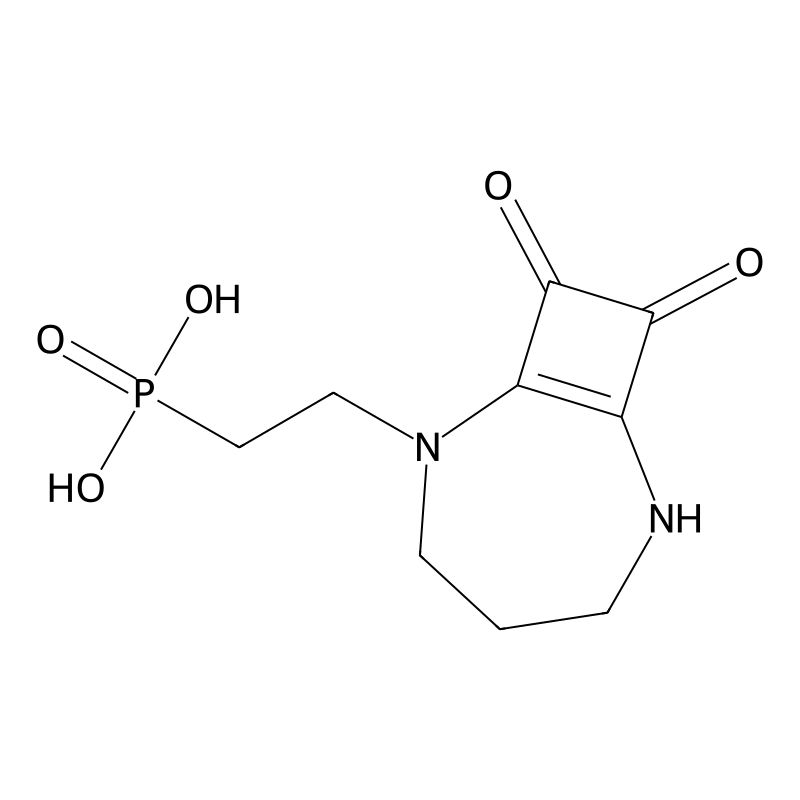

Perzinfotel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Perzinfotel (EAA-090) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating high affinity for the glutamate binding site. Unlike non-competitive channel blockers or NR2B-subunit-specific allosteric modulators, Perzinfotel acts directly at the agonist site, providing a distinct mechanism for studying NMDA receptor function. Its utility has been established in various preclinical models, particularly those related to pain and hypersensitivity, where it demonstrates a favorable therapeutic window compared to other NMDA antagonist classes.

Substituting Perzinfotel requires careful consideration of antagonist class, selectivity, and in vivo behavior. Non-selective, uncompetitive channel blockers like dizocilpine (MK-801) or ketamine often produce confounding behavioral side effects, such as motor impairment and psychotomimetic-like responses, at therapeutically relevant doses, narrowing their useful experimental window. Even within the class of subunit-selective antagonists, compounds like ifenprodil (NR2B-selective) operate via a different, allosteric mechanism and exhibit distinct off-target profiles and pharmacokinetic properties. Perzinfotel's competitive antagonism at the glutamate site provides a specific tool for interrogating this mechanism, which is not replicated by channel blockers or allosteric modulators, making direct substitution inappropriate for targeted mechanistic studies.

Superior Therapeutic Ratio: Efficacy Without Confounding Motor Side Effects

In a rat model of chemically-induced thermal hypersensitivity, Perzinfotel demonstrated a clear separation between its effective dose and doses causing adverse behavioral effects. Perzinfotel effectively blocked hypersensitivity without modifying operant rates of responding. In direct comparison, other NMDA antagonists, including uncompetitive channel blockers (dizocilpine/MK-801, ketamine), an NR2B-selective antagonist (ifenprodil), and other competitive antagonists (selfotel, CPP), all suppressed operant responding at doses required for similar efficacy, indicating a narrower therapeutic window.

| Evidence Dimension | Therapeutic Ratio (Efficacy vs. Side Effects) |

| Target Compound Data | Dose-dependently blocked thermal hypersensitivity without suppressing operant response rates. |

| Comparator Or Baseline | Dizocilpine (MK-801), Ketamine, Ifenprodil, Selfotel, and others decreased operant rates of responding at effective doses. |

| Quantified Difference | Perzinfotel demonstrated a superior therapeutic ratio compared to all other tested competitive and uncompetitive NMDA antagonists. |

| Conditions | Rat model of PGE2- and capsaicin-induced thermal hypersensitivity; warm-water tail-withdrawal assay and operant responding schedule. |

This wider therapeutic window allows for the study of NMDA receptor antagonism on pain and sensitivity pathways in awake, behaving animals without the confounding variable of motor impairment or sedation.

Processability Challenge: Low Oral Bioavailability Requiring Alternative Administration or Prodrug Strategy

A key procurement and experimental design consideration for Perzinfotel is its low intrinsic oral bioavailability, reported to be in the range of 3-5% in rats. This necessitates intraperitoneal or intravenous administration for achieving reliable systemic exposure in many preclinical models. While effective doses via oral administration have been established (e.g., 100 mg/kg), they are substantially higher than those required for parenteral routes (e.g., 10 mg/kg i.p.). This property makes the parent compound unsuitable for studies requiring chronic oral dosing unless a prodrug form is utilized.

| Evidence Dimension | Oral Bioavailability (%) |

| Target Compound Data | 3-5% |

| Comparator Or Baseline | General expectation for orally active small molecules in preclinical development. |

| Quantified Difference | Significantly lower than typical targets for orally administered drugs, impacting route of administration and formulation decisions. |

| Conditions | Pharmacokinetic studies in rats. |

Buyers must account for the low oral bioavailability, planning for parenteral administration or procuring a suitable prodrug to ensure consistent and effective compound exposure in vivo.

Greater Magnitude of Effect in Hypersensitivity Models Compared to Other NMDA Antagonist Classes

In a rat model of prostaglandin E2 (PGE2)-induced thermal hypersensitivity, Perzinfotel produced a greater maximal reversal of hypersensitivity compared to a range of other NMDA antagonists. At doses up to those that caused motor impairment, uncompetitive blockers like dizocilpine and ketamine, and the NR2B-selective antagonist ifenprodil, showed a lower magnitude of effect in reversing the pain-like behavior. Specifically, 10 mg/kg (i.p.) or 100 mg/kg (oral) doses of Perzinfotel blocked PGE2-induced hypersensitivity by 60-80%.

| Evidence Dimension | Maximal Reversal of Thermal Hypersensitivity (%) |

| Target Compound Data | 60-80% blockade |

| Comparator Or Baseline | Lesser magnitude of reversal observed for dizocilpine, ketamine, and ifenprodil at non-motor-impairing doses. |

| Quantified Difference | Demonstrated a higher peak efficacy in this specific pain model compared to other major classes of NMDA antagonists. |

| Conditions | Rat warm-water tail-withdrawal assay following PGE2 injection. |

For researchers focused on achieving maximal antagonism of NMDA-mediated thermal hypersensitivity, Perzinfotel offers a higher ceiling of effect than common substitutes like MK-801 or ifenprodil.

In Vivo Pain Research Requiring a Clean Behavioral Readout

Ideal for studies of inflammatory or neuropathic pain where the primary endpoints are behavioral assays of hypersensitivity. Perzinfotel's wide therapeutic ratio allows for robust blockade of NMDA-dependent sensitization without the confounding motor deficits or sedative effects produced by channel blockers like MK-801 or ketamine.

Mechanistic Studies of Competitive Glutamate-Site Antagonism

Serves as a specific tool for investigating the role of competitive antagonism at the NMDA receptor's glutamate binding site, as distinct from allosteric modulation or channel block. Its high affinity and selectivity make it a reliable choice for differentiating the physiological consequences of these distinct mechanisms of inhibition.

Acute, Parenterally-Administered Efficacy Models

Well-suited for acute or short-term preclinical models where parenteral (e.g., intraperitoneal, intravenous) administration is feasible. Its low oral bioavailability makes it less suitable for chronic oral dosing studies, which would require significantly higher compound quantities or a specific prodrug formulation to achieve consistent exposure.

References

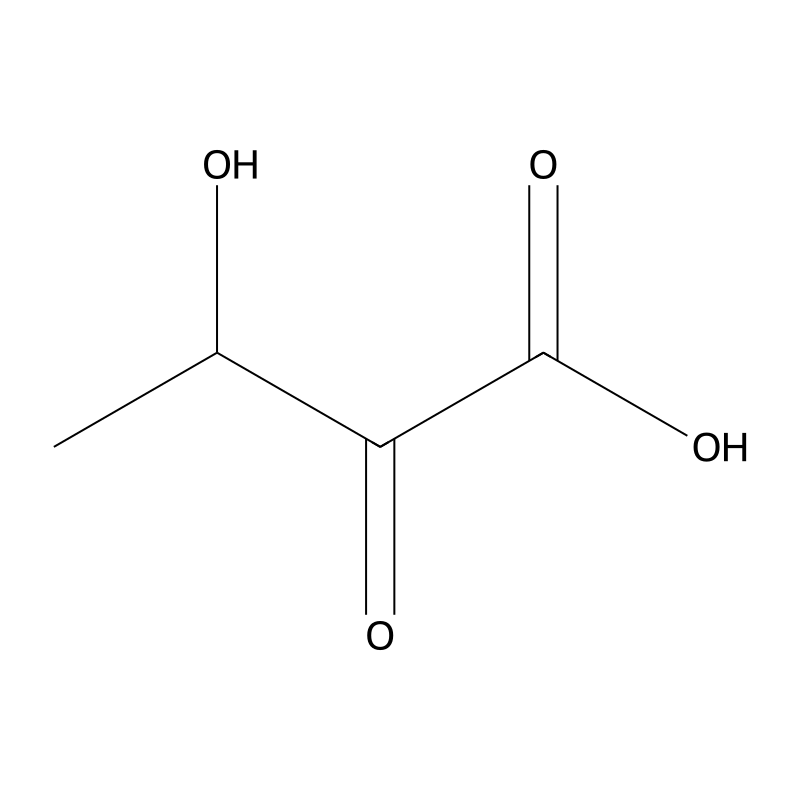

- [1] Taniguchi, K., et al. Effects of the N-methyl-D-aspartate receptor antagonist perzinfotel [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity. *Journal of Pharmacology and Experimental Therapeutics*, 313(3), 1275-1283 (2005).

- [2] Quaglia, M., et al. Prodrugs of Perzinfotel with Improved Oral Bioavailability. *Journal of Medicinal Chemistry*, 52(4), 1162–1171 (2009).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Glutamate (ionotropic), NMDA

GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Budsberg SC, Torres BT, Zwijnenberg RJ, Eppler CM, Clark JD, Cathcart CJ, Reynolds LR, Al-Nadaf S. Effect of perzinfotel and a proprietary phospholipase A(2) inhibitor on kinetic gait and subjective lameness scores in dogs with sodium urate-induced synovitis. Am J Vet Res. 2011 Jun;72(6):757-63. doi: 10.2460/ajvr.72.6.757. PubMed PMID: 21627521.

3: Zwijnenberg RJ, L del Rio C, Pollet RA, Muir WW. Effects of perzinfotel, butorphanol tartrate, and a butorphanol-perzinfotel combination on the minimum alveolar concentration of isoflurane in cats. Am J Vet Res. 2010 Nov;71(11):1270-6. doi: 10.2460/ajvr.71.11.1270. PubMed PMID: 21034317.

4: Zwijnenberg RJ, del Rio CL, Pollet RA, Muir WW. Effects of perzinfotel on the minimum alveolar concentration of isoflurane in dogs when administered as a preanesthetic via various routes or in combination with butorphanol. Am J Vet Res. 2010 Jun;71(6):604-9. doi: 10.2460/ajvr.71.6.604. PubMed PMID: 20513173.

5: Ueyama Y, Lerche P, Eppler CM, Muir WW. Effects of intravenous administration of perzinfotel, fentanyl, and a combination of both drugs on the minimum alveolar concentration of isoflurane in dogs. Am J Vet Res. 2009 Dec;70(12):1459-64. doi: 10.2460/ajvr.70.12.1459. PubMed PMID: 19951116.

6: Baudy RB, Butera JA, Abou-Gharbia MA, Chen H, Harrison B, Jain U, Magolda R, Sze JY, Brandt MR, Cummons TA, Kowal D, Pangalos MN, Zupan B, Hoffmann M, May M, Mugford C, Kennedy J, Childers WE Jr. Prodrugs of perzinfotel with improved oral bioavailability. J Med Chem. 2009 Feb 12;52(3):771-8. doi: 10.1021/jm8011799. PubMed PMID: 19146418.

7: Kushiro T, Wiese AJ, Eppler MC, Muir WW 3rd. Effects of perzinfotel on the minimum alveolar concentration of isoflurane in dogs. Am J Vet Res. 2007 Dec;68(12):1294-9. PubMed PMID: 18052733.

8: Arias RL, Bowlby MR. Pharmacological characterization of antiepileptic drugs and experimental analgesics on low magnesium-induced hyperexcitability in rat hippocampal slices. Brain Res. 2005 Jun 21;1047(2):233-44. PubMed PMID: 15907811.

9: Brandt MR, Cummons TA, Potestio L, Sukoff SJ, Rosenzweig-Lipson S. Effects of the N-methyl-D-aspartate receptor antagonist perzinfotel [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity. J Pharmacol Exp Ther. 2005 Jun;313(3):1379-86. PubMed PMID: 15764736.

10: Sun L, Chiu D, Kowal D, Simon R, Smeyne M, Zukin RS, Olney J, Baudy R, Lin S. Characterization of two novel N-methyl-D-aspartate antagonists: EAA-090 (2-[8,9-dioxo-2,6-diazabicyclo [5.2.0]non-1(7)-en2-yl]ethylphosphonic acid) and EAB-318 (R-alpha-amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride). J Pharmacol Exp Ther. 2004 Aug;310(2):563-70. PubMed PMID: 15075380.

11: Kinney WA, Abou-Gharbia M, Garrison DT, Schmid J, Kowal DM, Bramlett DR, Miller TL, Tasse RP, Zaleska MM, Moyer JA. Design and synthesis of [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid (EAA-090), a potent N-methyl-D-aspartate antagonist, via the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere. J Med Chem. 1998 Jan 15;41(2):236-46. PubMed PMID: 9457246.